molecular formula C7H11ClN2O2 B1656505 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 53066-53-8

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B1656505
CAS RN: 53066-53-8
M. Wt: 190.63 g/mol
InChI Key: DPDQAWNYORSPKH-UHFFFAOYSA-N
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Patent
US03978076

Procedure details

A mixture of 1,664 g of 5,5-dimethyl-hydantoin (13.0 mols), 897 g of anhydrous potassium carbonate (6.5 mols), 5,148 g of 1,2-dichloroethane (52 mols) and 1,485 ml of dimethylformamide is reacted for 18 hours and 20 minutes at 90°C to 100°C internal temperature (external temperature 155°C), the water of reaction produced being removed continuously by azeotropic circulatory distillation. Water of reaction split off: 110 g (94.0% of theory). Thereafter, the reaction mixture, whilst still hot, is separated by filtration from the potassium chloride produced, the filtrate is concentrated on a rotary evaporator at 100°C in a water pump vacuum and the residue is dried to constant weight at 100°C and 10-1 mm Hg.
Quantity
13 mol
Type
reactant
Reaction Step One
Quantity
897 g
Type
reactant
Reaction Step One
Quantity
52 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[Cl:16][CH2:17][CH2:18]Cl.CN(C)C=O>O>[Cl:16][CH2:17][CH2:18][N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
13 mol
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
897 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
52 mol
Type
reactant
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted for 18 hours and 20 minutes at 90°C to 100°C internal temperature (external temperature 155°C)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
produced
CUSTOM
Type
CUSTOM
Details
being removed continuously by azeotropic circulatory distillation
CUSTOM
Type
CUSTOM
Details
Water of reaction
CUSTOM
Type
CUSTOM
Details
split off
CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction mixture, whilst still hot, is separated by filtration from the potassium chloride
CUSTOM
Type
CUSTOM
Details
produced
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated on a rotary evaporator at 100°C in a water pump vacuum
CUSTOM
Type
CUSTOM
Details
the residue is dried to constant weight at 100°C

Outcomes

Product
Name
Type
Smiles
ClCCN1C(NC(C1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.